molecular formula C11H20F2N2O2 B12828638 tert-Butyl (R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate

tert-Butyl (R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B12828638
M. Wt: 250.29 g/mol
InChI Key: UIDGFLNKIAHEKX-MRVPVSSYSA-N
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Description

tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a diazepane ring, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its diazepane ring, which mimics certain biological structures.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can bind to active sites, while the fluorine atoms may enhance binding affinity through electronic effects. Pathways involved include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(E)-2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoate
  • tert-Butyl 2,2,2-trifluoroacetate
  • tert-Butyl 4-[(E)-2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoate

Uniqueness

tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring and fluorine atoms, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C11H20F2N2O2

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (2R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C11H20F2N2O2/c1-8-5-14-6-11(12,13)7-15(8)9(16)17-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-/m1/s1

InChI Key

UIDGFLNKIAHEKX-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CNCC(CN1C(=O)OC(C)(C)C)(F)F

Canonical SMILES

CC1CNCC(CN1C(=O)OC(C)(C)C)(F)F

Origin of Product

United States

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